molecular formula C10H8N2O4 B12905728 Isoxazole, 4-[(4-nitrophenoxy)methyl]- CAS No. 805233-35-6

Isoxazole, 4-[(4-nitrophenoxy)methyl]-

Cat. No.: B12905728
CAS No.: 805233-35-6
M. Wt: 220.18 g/mol
InChI Key: QAKWIGOKDKOIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Nitrophenoxy)methyl)isoxazole is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrophenoxy)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Nitrophenoxy)methyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Nitrophenoxy)methyl)isoxazole involves its interaction with various molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to changes in their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Properties

CAS No.

805233-35-6

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-[(4-nitrophenoxy)methyl]-1,2-oxazole

InChI

InChI=1S/C10H8N2O4/c13-12(14)9-1-3-10(4-2-9)15-6-8-5-11-16-7-8/h1-5,7H,6H2

InChI Key

QAKWIGOKDKOIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CON=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.